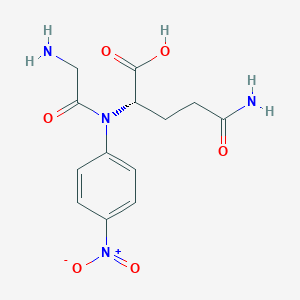
(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-GLY-GLU-PNA, also known as H-Gly-Glu-pNA, is a polypeptide that is commonly used in peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound is utilized in various scientific research fields, including protein interaction studies, functional analysis, and epitope screening .
準備方法
Synthetic Routes and Reaction Conditions
H-GLY-GLU-PNA is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of glycine, followed by the coupling of glutamic acid and p-nitroaniline (pNA). The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-GLY-GLU-PNA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Chromatographic techniques are employed to purify the final product, ensuring it meets the required standards for research applications .
化学反応の分析
Types of Reactions
H-GLY-GLU-PNA undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in enzymatic assays to study the activity of proteases .
Common Reagents and Conditions
The hydrolysis of H-GLY-GLU-PNA is typically carried out in aqueous solutions under mild conditions. Enzymatic cleavage involves the use of specific proteases that recognize the peptide sequence and catalyze the cleavage of peptide bonds .
Major Products Formed
The major products formed from the hydrolysis of H-GLY-GLU-PNA include glycine, glutamic acid, and p-nitroaniline. These products can be detected and quantified using spectrophotometric methods .
科学的研究の応用
H-GLY-GLU-PNA is widely used in scientific research due to its versatility and specificity. Some of its applications include:
Protein Interaction Studies: It is used to study protein-protein interactions by serving as a substrate in enzymatic assays.
Functional Analysis: Researchers use H-GLY-GLU-PNA to analyze the function of various enzymes, particularly proteases.
Epitope Screening: It is employed in epitope mapping studies to identify antigenic determinants on proteins.
Drug Development: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
作用機序
H-GLY-GLU-PNA exerts its effects by serving as a substrate for proteases. The proteases recognize the specific peptide sequence and catalyze the cleavage of peptide bonds, releasing p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, providing insights into the activity of the protease .
類似化合物との比較
Similar Compounds
Some compounds similar to H-GLY-GLU-PNA include:
- H-Gly-Gly-pNA
- H-Gly-Arg-pNA
- H-Gly-His-pNA
Uniqueness
H-GLY-GLU-PNA is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases. Its ability to release p-nitroaniline upon cleavage allows for easy detection and quantification of enzymatic activity .
特性
分子式 |
C13H16N4O6 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
(2S)-5-amino-2-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N4O6/c14-7-12(19)16(10(13(20)21)5-6-11(15)18)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,18)(H,20,21)/t10-/m0/s1 |
InChIキー |
QSFWVFXHYVUKPB-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=CC=C1N([C@@H](CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1N(C(CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


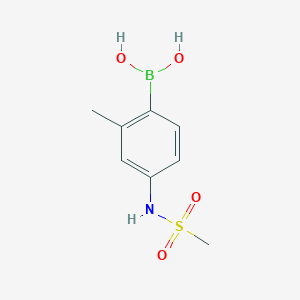
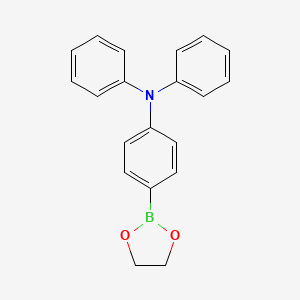
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
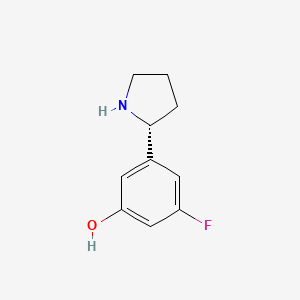
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)

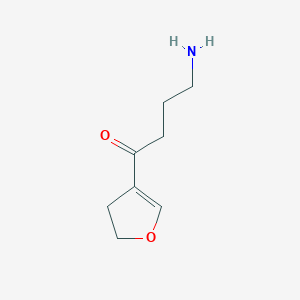
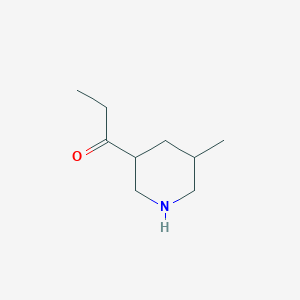
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
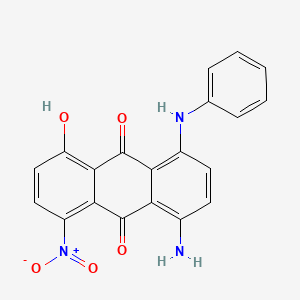
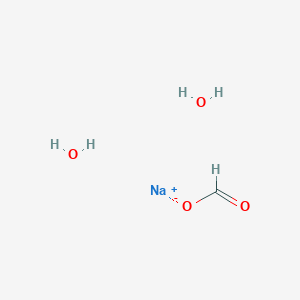
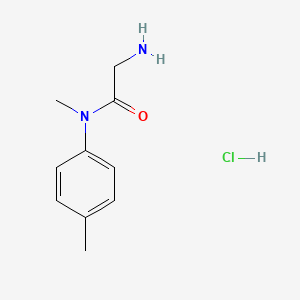
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
